molecular formula C12H10N3O3P B045318 Diphenyl azidophosphate CAS No. 26386-88-9

Diphenyl azidophosphate

Cat. No. B045318
Key on ui cas rn: 26386-88-9
M. Wt: 275.20 g/mol
InChI Key: SORGEQQSQGNZFI-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

Thiazole-4-carboxylic acid (6.46 g, 50.0 mmol) was slurried in tert-butyl alcohol (280 mL, 2900 mmol). Triethylamine (7.68 mL, 55.1 mmol) and diphenylphosphonic azide (11.9 mL, 55.1 mmol) were added and the reaction was heated at reflux for 18 hours. The reaction was evaporated to a residue. The residue was dissolved in ethyl acetate and washed with water, 5% citric acid (aqueous), water, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over magnesium sulfate and evaporated to a residue. The residue was purified by silica gel chromatography (80 g ISCO™ column, hexanes to ethyl acetate gradient elution). Product fractions were combined and evaporated to a residue. The residue was triturated with 20% methyl t-butyl ether in hexanes. The solid was collected by filtration. Vacuum drying gave 6.48 g of product as a white solid. LCMS Rt=1.46 minutes MS m/z 201 [MH]+
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
7.68 mL
Type
reactant
Reaction Step Three
Name
diphenylphosphonic azide
Quantity
11.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](C(O)=O)[N:3]=[CH:2]1.[C:9]([OH:13])([CH3:12])([CH3:11])[CH3:10].C([N:16]([CH2:19]C)CC)C.C1C=CC([O:27]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>>[C:9]([O:13][C:19](=[O:27])[NH:16][C:4]1[N:3]=[CH:2][S:1][CH:5]=1)([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
6.46 g
Type
reactant
Smiles
S1C=NC(=C1)C(=O)O
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
7.68 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
diphenylphosphonic azide
Quantity
11.9 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, 5% citric acid (aqueous), water, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (80 g ISCO™ column, hexanes to ethyl acetate gradient elution)
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 20% methyl t-butyl ether in hexanes
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Vacuum drying

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1N=CSC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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